

Synthesis of 1-Iododecane from Dodecan-1-ol: An Application Note and Protocol

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Compound of Interest

Compound Name: 1-Iododecane

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This document provides a detailed protocol for the synthesis of **1-iododecane** from dodecan-1-ol. The described method is a high-yield, room temperature procedure analogous to the Appel reaction, utilizing triphenylphosphine and iodine to facilitate the conversion.

Introduction

1-Iododecane is a valuable alkyl iodide intermediate used in a variety of organic synthesis applications, including the formation of carbon-carbon bonds in coupling reactions and the synthesis of more complex molecules.^{[1][2]} Alkyl iodides are particularly reactive alkyl halides, making them useful synthons for introducing long alkyl chains in the development of novel chemical entities.^[1] This protocol outlines a reliable and efficient method for the preparation of **1-iododecane** from the readily available starting material, dodecan-1-ol.^[3]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **1-iododecane** from dodecan-1-ol.^[3]

Parameter	Value
Reactants	
Dodecan-1-ol	1.00 eq (53.7 mmol, 10.0 g)
Imidazole	1.30 eq (69.8 mmol, 4.75 g)
Triphenylphosphine	1.30 eq (69.8 mmol, 18.3 g)
Iodine	1.30 eq (69.8 mmol, 17.7 g)
Solvent	
Dichloromethane (DCM)	268 mL
Reaction Conditions	
Temperature	Room Temperature (20°C)
Reaction Time	1.5 hours
Atmosphere	Inert (Argon)
Product	
1-Iododecane	15.7 g
Yield	99%

Experimental Protocol

This protocol is adapted from a procedure reported by Emory University.[\[3\]](#)

Materials:

- Dodecan-1-ol
- Imidazole
- Triphenylphosphine
- Iodine

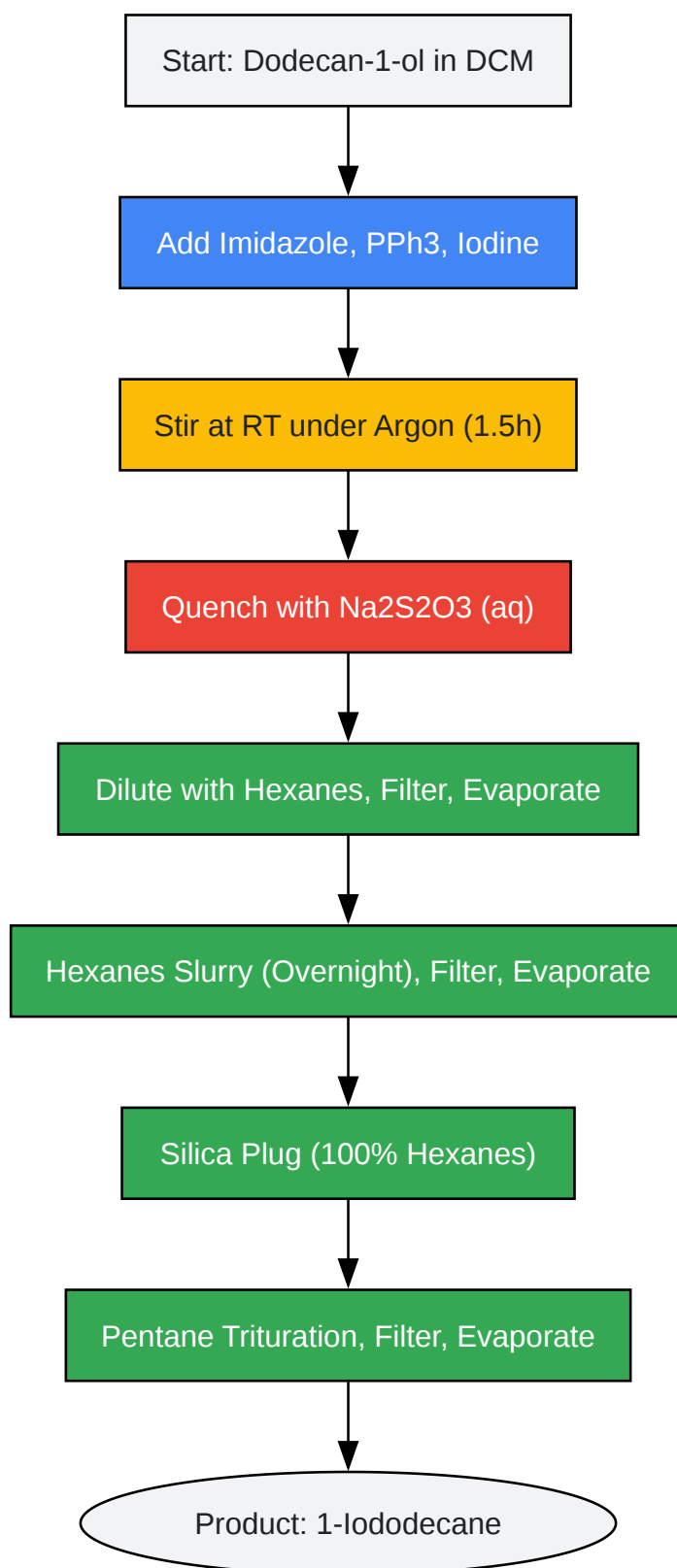
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium thiosulfate solution
- Hexanes
- Pentane
- Argon gas
- 1 L round-bottom flask
- Magnetic stir bar
- Standard laboratory glassware for workup and purification
- Silica gel for plug filtration
- Rotary evaporator
- Thin-layer chromatography (TLC) supplies

Procedure:

- **Reaction Setup:** To a 1 L round-bottom flask containing a magnetic stir bar, add dodecan-1-ol (10.0 g, 53.7 mmol, 1.00 eq).^[3]
- **Solvent Addition:** Dilute the dodecan-1-ol with dichloromethane (268 mL) and stir the resulting solution vigorously at room temperature.^[3]
- **Reagent Addition:** Sequentially add imidazole (4.75 g, 69.8 mmol, 1.30 eq), triphenylphosphine (18.3 g, 69.8 mmol, 1.30 eq), and iodine (17.7 g, 69.8 mmol, 1.30 eq) to the stirring solution.^[3]
- **Reaction:** Stir the reaction mixture vigorously at room temperature under an argon atmosphere.^[3] Monitor the progress of the reaction by TLC. The reaction is typically complete within 1.5 hours, as indicated by the consumption of the starting material.^[3]

- Quenching: Upon completion, quench the reaction by adding 150 mL of saturated aqueous sodium thiosulfate solution to the flask.[3] This will reduce any excess iodine.
- Initial Workup: Dilute the organic layer with 200 mL of hexanes. A precipitate may form, which should be removed by filtration.[3] Evaporate the filtrate under reduced pressure to yield a white solid.[3]
- Purification - Step 1: Add 400 mL of hexanes to the solid and stir the resulting slurry vigorously overnight under an argon atmosphere.[3]
- Purification - Step 2: Filter the slurry. Evaporate the mother liquor under reduced pressure to yield a yellow oil.[3]
- Purification - Step 3 (Silica Plug): Purify the crude material by passing it through a silica plug, eluting with 100% hexanes.[3] This will yield a clear oil containing a small amount of yellow solid.[3]
- Final Purification: Take up the clear oil in 100% pentane, filter to remove the remaining solid, and evaporate the mother liquor under reduced pressure.[3] This will yield the final product, **1-iododecane**, as a clear oil (15.7 g, 53.0 mmol, 99% yield).[3]

Mandatory Visualization



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Caption: Workflow for the synthesis of **1-iododecane**.

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References

- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. 1-Iodododecane synthesis - chemicalbook [chemicalbook.com]
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